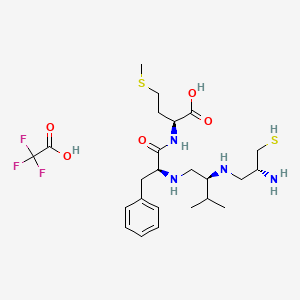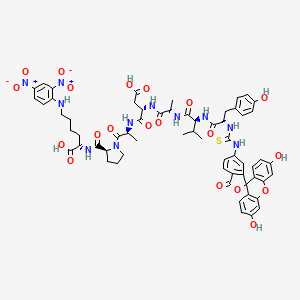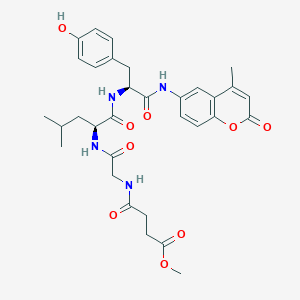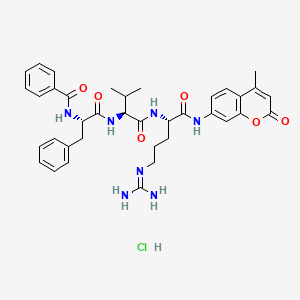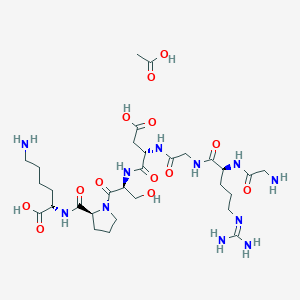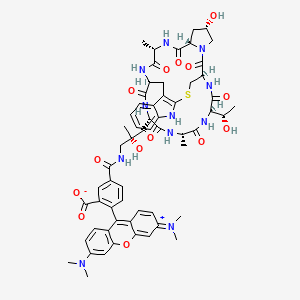
((R)-4-Hydroxy-4-methyl-Orn(5-TAMRA)7)-Phalloidin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((R)-4-Hydroxy-4-methyl-Orn(5-TAMRA)7)-Phalloidin is a complex molecule that involves the use of 5-TAMRA (5-Carboxytetramethylrhodamine), a fluorescent dye . This dye is commonly used for labeling proteins, peptides, and oligonucleotides . It is supplied with an NHS ester reactive group for the labeling of primary amines .
Synthesis Analysis
The synthesis of a TAMRA-labeled compound involves the reaction of 5-TAMRA-NHS with a suitable ligand . For instance, a solution of 5-TAMRA-NHS was added to a solution of the amino-pendent Phos-tag ligand, and the mixture was allowed to react for 12 hours at room temperature .
Molecular Structure Analysis
The molecular structure of 5-TAMRA involves a xanthene dye structure with an absorbance maximum of 565 nm and an emission maximum of 580 nm . It is an orange-fluorescent dye .
Chemical Reactions Analysis
5-TAMRA NHS is commonly used for labeling proteins, peptides, and oligonucleotides containing primary amines . The NHS ester reactive group on 5-TAMRA NHS reacts with primary amines to form a stable amide bond .
Physical And Chemical Properties Analysis
5-TAMRA has a molecular weight of 527.52 . It has an excitation maximum at 546 nm and an emission maximum at 580 nm . The extinction coefficient is 95,000 M^-1 cm^-1 .
Wissenschaftliche Forschungsanwendungen
(R)-4-Hydroxy-4-methyl-Orn(5-TAMRA)7)-Phalloidin has been used in a variety of scientific research applications. It has been used as a fluorescent marker to study the structure and function of proteins and other molecules. It has also been used to detect and quantify the expression of proteins and other molecules. In addition, the molecule has been used to study the effects of drugs on cells and to study the effects of environmental stress on cells.
Wirkmechanismus
(R)-4-Hydroxy-4-methyl-Orn(5-TAMRA)7)-Phalloidin binds to proteins and other molecules in a specific manner. The molecule binds to proteins and other molecules through the hydrophobic interactions of the amide group with the protein or other molecule. This binding allows the molecule to act as a fluorescent marker, allowing researchers to study the structure and function of proteins and other molecules.
Biochemical and Physiological Effects
(R)-4-Hydroxy-4-methyl-Orn(5-TAMRA)7)-Phalloidin has been shown to have a variety of biochemical and physiological effects. It has been shown to be a potent inhibitor of protein phosphatase 2A. In addition, it has been shown to inhibit the growth of cancer cells and to induce apoptosis in cancer cells. The molecule has also been shown to have anti-inflammatory and anti-angiogenic effects.
Vorteile Und Einschränkungen Für Laborexperimente
The use of (R)-4-Hydroxy-4-methyl-Orn(5-TAMRA)7)-Phalloidin in laboratory experiments has several advantages. The molecule is relatively inexpensive and easy to obtain. In addition, it is highly stable and has a long shelf life. Furthermore, the molecule is highly fluorescent, allowing it to be used as a marker in a variety of experiments.
However, there are also some limitations to the use of (R)-4-Hydroxy-4-methyl-Orn(5-TAMRA)7)-Phalloidin in laboratory experiments. The molecule is not very soluble in water, making it difficult to use in certain experiments. In addition, the molecule can be toxic to cells at high concentrations. Therefore, it is important to use the molecule at the appropriate concentrations in order to avoid any potential toxicity.
Zukünftige Richtungen
The use of (R)-4-Hydroxy-4-methyl-Orn(5-TAMRA)7)-Phalloidin in scientific research is still in its infancy. The molecule has a wide range of potential applications, including the study of protein structure and function, the detection and quantification of protein expression, and the study of the effects of drugs and environmental stress on cells. In the future, the molecule could also be used to study the effects of other molecules, such as hormones and neurotransmitters, on cells. In addition, the molecule could be used in the development of new drugs and therapies for various diseases. Finally, the molecule could be used in the development of new imaging techniques for the study of cells and tissues.
Synthesemethoden
(R)-4-Hydroxy-4-methyl-Orn(5-TAMRA)7)-Phalloidin can be synthesized in a variety of ways, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of organic solvents, such as dichloromethane, to react with the appropriate reagents. Enzymatic synthesis involves the use of enzymes, such as lipase, to catalyze the reaction. The method of synthesis used depends on the application and desired properties of the molecule.
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-5-[[(2R)-2-hydroxy-3-[(1S,14R,18S,20S,23S,28S,31S,34R)-18-hydroxy-34-[(1S)-1-hydroxyethyl]-23,31-dimethyl-15,21,24,26,29,32,35-heptaoxo-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-28-yl]-2-methylpropyl]carbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H69N11O14S/c1-28-50(74)64-42-23-39-35-11-9-10-12-41(35)67-57(39)86-26-44(58(81)71-25-34(73)22-45(71)55(79)63-28)66-56(80)49(30(3)72)68-51(75)29(2)62-54(78)43(65-53(42)77)24-60(4,84)27-61-52(76)31-13-16-36(40(19-31)59(82)83)48-37-17-14-32(69(5)6)20-46(37)85-47-21-33(70(7)8)15-18-38(47)48/h9-21,28-30,34,42-45,49,67,72-73,84H,22-27H2,1-8H3,(H7-,61,62,63,64,65,66,68,74,75,76,77,78,79,80,82,83)/t28-,29-,30-,34-,42-,43-,44-,45-,49+,60+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKDGVPZDPBBBGR-IZZNSDNCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2CC3=C(NC4=CC=CC=C34)SCC(C(=O)N5CC(CC5C(=O)N1)O)NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC(C)(CNC(=O)C6=CC(=C(C=C6)C7=C8C=CC(=[N+](C)C)C=C8OC9=C7C=CC(=C9)N(C)C)C(=O)[O-])O)C)C(C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)N[C@H]2CC3=C(NC4=CC=CC=C34)SC[C@@H](C(=O)N5C[C@H](C[C@H]5C(=O)N1)O)NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)C[C@](C)(CNC(=O)C6=CC(=C(C=C6)C7=C8C=CC(=[N+](C)C)C=C8OC9=C7C=CC(=C9)N(C)C)C(=O)[O-])O)C)[C@H](C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H69N11O14S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1200.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






